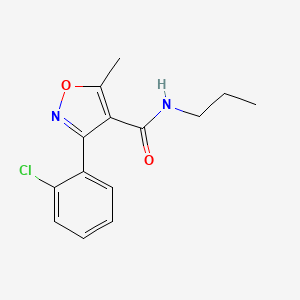
3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide is a chemical compound that belongs to the oxazole family This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a propyl group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with propylamine to form an intermediate, which is then cyclized with methyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the chlorinated intermediates and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide
- 3-(2-chlorophenyl)-5-ethyl-N-propyl-1,2-oxazole-4-carboxamide
- 3-(2-chlorophenyl)-5-methyl-N-butyl-1,2-oxazole-4-carboxamide
Uniqueness
3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorophenyl group enhances its reactivity in substitution reactions, while the oxazole ring contributes to its stability and potential biological activity .
Propriétés
Formule moléculaire |
C14H15ClN2O2 |
|---|---|
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-8-16-14(18)12-9(2)19-17-13(12)10-6-4-5-7-11(10)15/h4-7H,3,8H2,1-2H3,(H,16,18) |
Clé InChI |
SQBGKDFHDDIPQO-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11256647.png)

![N-(4-ethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11256664.png)
![N-(4-acetylphenyl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11256678.png)
![Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11256683.png)
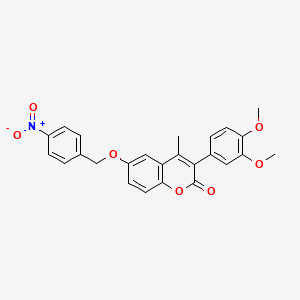
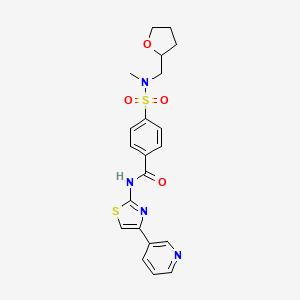
![2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11256703.png)
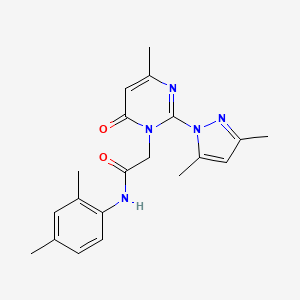
![2,6-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11256723.png)
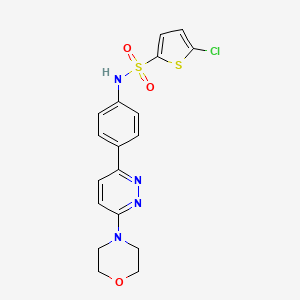
![N-[3-(diethylamino)propyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11256738.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide](/img/structure/B11256740.png)
![1-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B11256748.png)
